molecular formula C26H21ClN2O4 B4135080 N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4135080
M. Wt: 460.9 g/mol
InChI Key: GXMANPRWECIZRP-UHFFFAOYSA-N
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Description

N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAC, and it belongs to the class of benzamide derivatives. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves the inhibition of various enzymes and pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, the compound reduces inflammation and pain. The compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that plays a role in angiogenesis. By inhibiting VEGF, the compound reduces the formation of new blood vessels, which is important in the treatment of cancer.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are important in the development of inflammation. The compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells. This effect is important in the treatment of cancer. The compound has also been found to reduce the expression of various genes involved in angiogenesis, which is important in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has various advantages and limitations for lab experiments. The compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the treatment of various diseases. However, the compound has also been found to exhibit cytotoxicity, which limits its use in certain experiments. The compound is also relatively expensive, which limits its use in large-scale experiments.

Future Directions

N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has various future directions for scientific research. The compound has the potential to be used in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. The compound can also be further studied for its potential use as a diagnostic tool for cancer. Future research can focus on the development of more efficient and cost-effective synthesis methods for the compound. The compound can also be further studied for its potential use in combination therapy with other drugs.

Scientific Research Applications

N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. The compound has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-2-5-24(30)28-19-12-13-21(27)22(15-19)29-25(31)17-10-8-16(9-11-17)20-14-18-6-3-4-7-23(18)33-26(20)32/h3-4,6-15H,2,5H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMANPRWECIZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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